
6-氯-2-(三氟甲基)喹唑啉-4(3H)-酮
描述
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. It is a synthetic compound of particular interest due to its wide range of applications in the fields of medicinal chemistry and organic synthesis. This compound has been extensively studied in recent years and has been found to be a promising agent for the treatment of various diseases.
科学研究应用
合成和化学性质
合成技术: 已经开发出高效的合成方法用于合成喹唑啉酮衍生物,包括“6-氯-2-(三氟甲基)喹唑啉-4(3H)-酮”。这些方法通常涉及氯苯甲酰胺与三氟甲基苯甲酰氯或类似化合物的反应,利用缩合反应实现高产率(Xu Li-feng, 2011)。
化学修饰: 研究人员已经探索了对喹唑啉酮衍生物进行化学修饰以增强其生物学性质。例如,通过与氯乙酰氯或吗啉的反应引入各种取代基已被研究,以生产具有潜在生物活性的化合物(M. Dadgar & N. Kalkhorani, 2015)。
生物学和药理活性
抗癌活性: 已经研究了喹唑啉酮衍生物对MCF-7和Hela等癌细胞系的细胞毒作用。从喹唑啉酮结构衍生的化合物显示出有希望的细胞毒活性,表明它们有潜力作为抗癌剂(F. Hassanzadeh et al., 2019)。
抗菌和抗炎性能: 几项研究已经集中在喹唑啉酮衍生物的抗菌、镇痛和抗炎性能上。这些化合物已经在各种细菌和真菌菌株中展示出显著的活性,以及在临床前模型中的抗炎效果(B. Dash et al., 2017)。
靶向药物发现
- EGFR-酪氨酸激酶抑制: 对喹唑啉酮衍生物的抗癌活性的研究包括针对特定生物途径,如表皮生长因子受体(EGFR)酪氨酸激酶的靶向。通过抑制这种酶,喹唑啉酮衍生物已经显示出在治疗过度表达EGFR的癌症中的潜力(M. Noolvi & H. Patel, 2013)。
属性
IUPAC Name |
6-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMYDHZFIHOKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



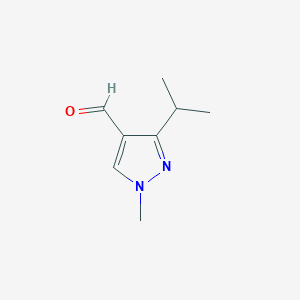


![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

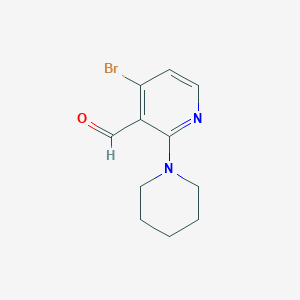
![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
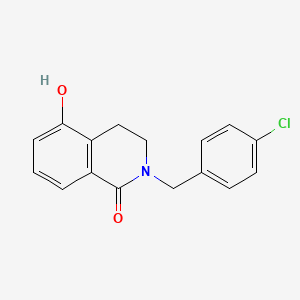
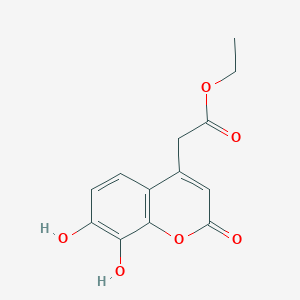
![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)
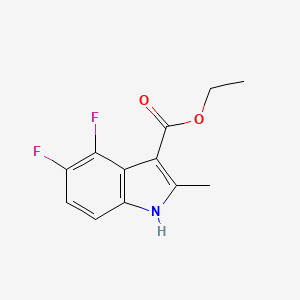
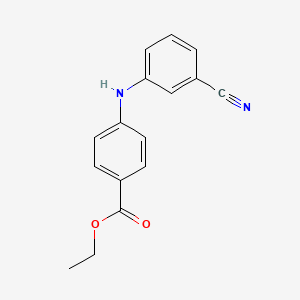
![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)